Raltitrexed - 112887-68-0

Raltitrexed

Catalog Number: EVT-288278
CAS Number: 112887-68-0
Molecular Formula: C21H22N4O6S
Molecular Weight: 458.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Raltitrexed, also known by its brand name Tomudex, is a rationally designed cytotoxic agent. [] It acts as a specific inhibitor of thymidylate synthase, a key enzyme in DNA synthesis. [] This makes it a relevant compound for scientific research in the field of oncology, particularly for understanding cellular processes related to cancer development and exploring potential therapeutic targets.

Future Directions
  • Combination Therapies: Research is ongoing to identify optimal combinations of raltitrexed with other chemotherapeutic agents or targeted therapies. Studies exploring its synergy with drugs that modulate different cellular pathways or enhance its antitumor activity are crucial for developing more effective treatment strategies for various cancers. [, , , , , ]
  • Personalized Medicine: Exploring the role of genetic variations in the response to raltitrexed could pave the way for personalized treatment approaches. Identifying biomarkers that predict treatment response or toxicity will allow for a more tailored selection of patients who are most likely to benefit from raltitrexed-based therapies. []
  • Drug Delivery Systems: Developing novel drug delivery systems for raltitrexed could improve its pharmacokinetic profile and enhance its therapeutic efficacy. Research on targeted delivery strategies that specifically deliver raltitrexed to tumor cells could minimize systemic toxicity and improve treatment outcomes. []
  • New Applications: The discovery of raltitrexed's potential as a G9a/EHMT2 inhibitor warrants further investigation into its therapeutic potential for Alzheimer's disease and other neurological disorders. [] Exploring its effects on other epigenetic targets could reveal new therapeutic applications for this versatile compound.
Source and Classification

Raltitrexed is synthesized chemically and does not occur naturally. It belongs to the class of compounds known as antimetabolites, specifically targeting the folate metabolic pathway. Its chemical structure allows it to inhibit the activity of thymidylate synthase, making it a valuable tool in oncology.

Synthesis Analysis

The synthesis of Raltitrexed involves several steps that optimize yield and purity while minimizing harsh reaction conditions. Two notable synthetic routes have been documented:

  1. Converged Synthesis Method: This method employs L-glutamic acid as a starting material, which undergoes esterification with alcohol in the presence of a halogenating agent to form L-glutamic acid diester hydrochloride. Subsequent steps include cyclization, amination, and bromination of 2-amino-5-methyl-benzoic acid to produce a key intermediate. The final steps involve dewatering condensation and base-catalyzed condensation reactions to yield Raltitrexed .
  2. Industrial Preparation: Another method emphasizes the use of N-(5-methylamino-2-thenoyl)-L-glutamate diethyl ester and 6-bromomethyl-3,4-dihydro-2-methyl-quinazoline-4-one. This route includes hydrolysis under alkaline conditions followed by recrystallization to achieve high purity levels suitable for clinical applications .

These methods illustrate advancements in synthetic techniques that enhance efficiency and product quality.

Molecular Structure Analysis

Raltitrexed's molecular formula is C16_{16}H18_{18}N4_{4}O4_{4}S, with a molecular weight of approximately 358.4 g/mol. The structure features a thiophene ring, which contributes to its ability to bind thymidylate synthase effectively. The compound's structural characteristics include:

  • Functional Groups: The presence of amino and carboxyl groups facilitates interactions with the target enzyme.
  • Stereochemistry: The specific stereochemistry of Raltitrexed is critical for its biological activity, influencing how it mimics folate during enzyme binding .
Chemical Reactions Analysis

Raltitrexed undergoes various chemical reactions primarily related to its mechanism of action as an inhibitor of thymidylate synthase:

  • C-N Coupling Reactions: These are crucial in forming intermediates during synthesis.
  • Hydrolysis: Under alkaline conditions, Raltitrexed can be hydrolyzed to yield active metabolites.
  • Recrystallization: This purification step is essential for obtaining high-purity Raltitrexed suitable for therapeutic use .

These reactions underscore the importance of controlled conditions in both synthesis and application.

Mechanism of Action

Raltitrexed exerts its therapeutic effect by inhibiting thymidylate synthase, an enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. By competing with folinic acid for binding sites on the enzyme, Raltitrexed effectively reduces dTMP levels, leading to decreased DNA synthesis and cell proliferation:

  • Inhibition Dynamics: The binding affinity of Raltitrexed is significantly higher than that of natural substrates, which enhances its cytotoxic effect against rapidly dividing cancer cells.
  • Pharmacokinetics: Studies indicate that plasma concentrations of Raltitrexed correlate with dose escalation, impacting its efficacy and toxicity profiles .

This mechanism highlights the compound's role in disrupting cancer cell growth.

Physical and Chemical Properties Analysis

Raltitrexed possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Melting Point: The melting point ranges from 171°C to 183°C, indicating stability under physiological conditions.
  • Solubility: It exhibits solubility in organic solvents such as methanol and dimethyl sulfoxide, facilitating its formulation for intravenous administration.
  • Stability: Raltitrexed is stable under acidic conditions but may undergo degradation under alkaline environments .

These properties are crucial for formulating effective therapeutic regimens.

Applications

Raltitrexed is primarily used in oncology as a chemotherapeutic agent targeting solid tumors. Its applications include:

  • Colorectal Cancer Treatment: Demonstrated effectiveness in treating advanced colorectal cancer when used alone or in combination with other agents.
  • Clinical Trials: Ongoing research continues to explore its efficacy against various malignancies beyond colorectal cancer.
  • Potential Use Against Mycobacterium tuberculosis: Recent studies have identified Raltitrexed as a potent inhibitor against specific bacterial enzymes, suggesting potential applications beyond oncology .

The versatility of Raltitrexed underscores its significance in both cancer therapy and potential antimicrobial applications.

Mechanism of Action and Biochemical Pathways

Thymidylate Synthase Inhibition Dynamics

Raltitrexed (N-[(5-{methyl[(2-methyl-4-oxo-1,4-dihydroquinazolin-6-yl)methyl]amino}-2-thienyl)carbonyl]-L-glutamic acid) is a quinazoline-based folate analog designed as a potent and specific inhibitor of thymidylate synthase (TS) [1] [4] [5]. TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as a cofactor. This reaction represents the sole de novo source of thymidylate, a critical precursor for DNA synthesis [1] [7].

Raltitrexed competitively inhibits TS by forming a stable ternary complex with the enzyme and its folate cofactor binding site. Structural studies reveal that raltitrexed mimics the folate moiety, binding with high affinity (IC₅₀ = 9 nM in L1210 cells) [1]. This binding sterically hinders the interaction between TS and its natural folate substrate, leading to:

  • dTMP Depletion: Cessation of thymidine nucleotide production
  • dUTP Misincorporation: Accumulation of dUMP and subsequent erroneous integration of dUTP into DNA during replication
  • DNA Strand Breaks: Activation of DNA repair mechanisms and induction of apoptosis due to unresolved DNA damage [4] [5] [7].

The inhibitory capacity of raltitrexed is significantly enhanced by its intracellular polyglutamation (discussed in Section 1.2), which increases its affinity for TS by up to 60-fold compared to the parent monoglutamate form [1] [5].

Polyglutamation-Dependent Activity Amplification

The pharmacological activity of raltitrexed is critically dependent on its conversion to polyglutamated metabolites within target cells. This process occurs through the enzymatic action of folylpolyglutamate synthetase (FPGS), which sequentially adds glutamate residues via γ-peptide bonds to the terminal glutamate of raltitrexed [1] [5] [7].

Mechanistic Consequences of Polyglutamation:

  • Enhanced TS Binding Affinity: Polyglutamated forms (particularly di- and triglutamates) exhibit substantially increased binding affinity for TS compared to the monoglutamate parent drug. This occurs through augmented interactions with the TS polyglutamate binding pocket.
  • Prolonged Intracellular Retention: Polyglutamates are negatively charged at physiological pH, preventing passive diffusion across cell membranes. This results in prolonged intracellular half-life (days to weeks), enabling sustained TS inhibition despite brief systemic exposure [1] [5].
  • Metabolic Trapping: Selective accumulation in tumor tissues occurs due to the typically higher FPGS activity in rapidly proliferating cells compared to normal tissues [5].

Table 1: Pharmacokinetic Impact of Raltitrexed Polyglutamation

ParameterMonoglutamate FormPolyglutamate Forms
TS Inhibition Constant (Ki)~100 nM1-3 nM
Cellular Half-lifeHoursDays to weeks
Membrane PermeabilityModerateNegligible
Substrate for Efflux PumpsYes (ABCC/MRP)Limited

This amplification mechanism allows raltitrexed to be administered as a short intravenous infusion (15 minutes) every 3 weeks, distinguishing it from fluoropyrimidines requiring prolonged infusion schedules [1] [5].

Cross-Talk with Folate Metabolism and Nucleotide Biosynthesis

Raltitrexed's inhibition of TS creates complex metabolic perturbations that extend beyond thymidylate depletion:

  • Folate Pool Disruption: TS inhibition traps cellular folate as 10-methylenetetrahydrofolate, which cannot be recycled to tetrahydrofolate (THF). This depletes the cellular THF pool required for purine (adenine and guanine) synthesis. Consequently, raltitrexed indirectly inhibits de novo purine biosynthesis, creating a "dual blockade" effect on nucleotide production [4] [6] [10].

  • Homocysteine Remethylation Impairment: Reduced THF availability compromises the methionine synthase reaction, which remethylates homocysteine to methionine using 5-methyltetrahydrofolate. This may lead to elevated homocysteine levels, potentially contributing to vascular toxicity in some patients [6] [10].

  • dTTP:dUTP Ratio Alteration: The critical biochemical consequence of TS inhibition is the reduction in the dTTP:dUTP ratio. This imbalance promotes uracil misincorporation into DNA. Subsequent excision repair by uracil DNA glycosylase creates DNA strand breaks, overwhelming repair capacity and triggering apoptosis [1] [4].

  • S-adenosylmethionine (SAM) Depletion: As methionine is a precursor to SAM (the universal methyl donor), impaired homocysteine remethylation may reduce SAM levels. This could potentially affect DNA methylation patterns, although this effect is less characterized for raltitrexed compared to other antifolates [6] [10].

These multifaceted metabolic disruptions collectively contribute to the cytotoxicity of raltitrexed, particularly in rapidly dividing cells dependent on de novo nucleotide synthesis.

Differential Targeting of α-Folate Receptor vs. Reduced Folate Carrier

Cellular uptake of raltitrexed occurs through two distinct transport systems with significant implications for tumor selectivity and resistance mechanisms:

  • Reduced Folate Carrier (RFC/SLC19A1):
  • A bidirectional anion exchanger that serves as the primary transport pathway for reduced folates and classical antifolates in most tissues
  • Mediates uptake of raltitrexed with moderate affinity (Km ≈ 100-200 μM)
  • Ubiquitously expressed in normal and malignant tissues, leading to potential toxicity in proliferating normal cells (e.g., bone marrow, intestinal mucosa) [2] [6] [10]
  • Folate Receptor Alpha (FRα/FOLR1):
  • A glycosylphosphatidylinositol (GPI)-anchored high-affinity folate binder (Kd ≈ 1 nM for folic acid)
  • Mediates folate uptake via potocytosis (caveolae-mediated endocytosis)
  • Highly overexpressed in several epithelial cancers (e.g., ovarian, lung adenocarcinoma, mesothelioma) with restricted expression in normal tissues (apical surfaces of kidney proximal tubules, lung epithelium, choroid plexus) [2] [6]

Table 2: Comparative Transport Characteristics for Raltitrexed Uptake

Transport ParameterReduced Folate Carrier (RFC)Folate Receptor Alpha (FRα)
Transport MechanismFacilitated diffusionEndocytosis (potocytosis)
Affinity for RaltitrexedLow to moderate (μM range)High (nM range)
Tissue DistributionUbiquitousRestricted (apical surfaces)
Tumor OverexpressionVariableOvarian (70-90%), mesothelioma, lung adenocarcinoma
Cellular LocalizationPlasma membraneLipid rafts/caveolae
Dependence on pHModerateHigh (optimal at pH 6.5-6.8)

Tumor-Specific Targeting Implications:

  • Tumors overexpressing FRα may demonstrate enhanced raltitrexed uptake due to FRα's higher binding affinity compared to RFC. This overexpression correlates with favorable prognosis in lung adenocarcinomas, suggesting functional importance in tumor biology [2] [6].
  • FRα-mediated internalization routes raltitrexed through endolysosomal pathways, potentially influencing subcellular distribution and polyglutamation efficiency [6].
  • RFC-deficient tumor cells may retain sensitivity to raltitrexed if they express FRα, providing an alternative uptake route. However, FRα expression in colorectal cancers (raltitrexed's primary indication) is generally low, suggesting RFC remains the dominant uptake mechanism in this malignancy [2] [6].

Resistance Implications:

  • Downregulation or mutations of RFC represent common resistance mechanisms to classical antifolates. Raltitrexed susceptibility may be compromised in tumors with impaired RFC function.
  • FRα overexpression may partially compensate for RFC deficiencies in certain tumor types. Novel antifolates specifically designed for FRα-mediated uptake (e.g., BGC 945) demonstrate activity in RFC-deficient, FRα-overexpressing models [6].
  • ABC transporters (particularly ABCC/MRP family members) can efflux raltitrexed monoglutamates but not polyglutamated forms, underscoring the importance of polyglutamation for intracellular retention [7] [10].

Table 3: Resistance Mechanisms Affecting Raltitrexed Efficacy

MechanismImpact on RaltitrexedPotential Workaround
Reduced RFC ExpressionDecreased cellular uptakeFRα-targeted antifolates
FPGS Mutations/ReductionImpaired polyglutamation → reduced retentionCombination with FPGS inducers?
TS OverexpressionReduced inhibitory potencyHigher dosing (limited by toxicity)
ABC Efflux TransportersIncreased efflux of monoglutamate formEfflux pump inhibitors
Altered TS StructureReduced drug binding affinitySwitch to non-TS-targeting antifolates

Therapeutic Implications:The differential expression of folate transporters provides opportunities for tumor-selective targeting. FRα overexpression in certain malignancies (e.g., ovarian cancer, malignant mesothelioma) may enhance raltitrexed accumulation in these tumors while sparing normal tissues predominantly utilizing RFC. However, clinical validation of FRα as a predictive biomarker for raltitrexed response remains limited compared to newer FRα-targeted agents [2] [6].

Properties

CAS Number

112887-68-0

Product Name

Raltitrexed

IUPAC Name

(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid

Molecular Formula

C21H22N4O6S

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28)/t15-/m0/s1

InChI Key

IVTVGDXNLFLDRM-HNNXBMFYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1

Solubility

soluble
1.81e-02 g/L

Synonyms

D1694; ICID1694; ZD1694; ZD 1694; ZD-1694; TDX; brand name: Tomudex.

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.